癸二酸二乙烯酯

描述

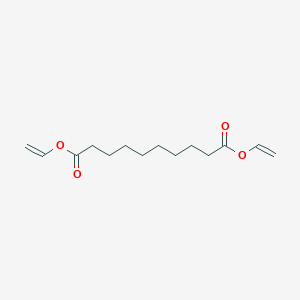

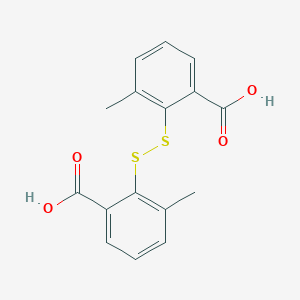

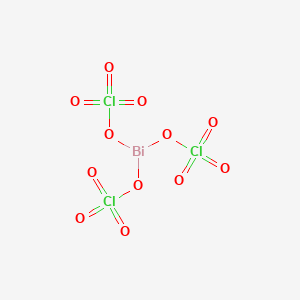

Divinyl sebacate is a diester and vinylic crosslinking monomer . It has a molecular formula of C14H22O4 . The average mass is 254.322 Da and the monoisotopic mass is 254.151810 Da .

Synthesis Analysis

Divinyl sebacate can be synthesized from Sebacic acid and VINYL PROPIONATE . Another method involves the enzymatic polymerization of divinyl adipate (DVA) in the presence of Novozym 435 . The reaction between glycerol and divinyl adipate by varying the stoichiometry and amount of catalyst has also been reported .Molecular Structure Analysis

The molecular structure of Divinyl sebacate consists of freely rotating bonds, H bond acceptors, and H bond donors . It has a molar refractivity of 69.9±0.3 cm^3 .Chemical Reactions Analysis

Divinyl esters of adipic, sebacic, dodecanedioic, tridecanedioic acid were synthesized by the transvinylation reaction of acid with an excess of vinyl propionate by using mercuric acetate and sulfuric acid as catalysts .Physical And Chemical Properties Analysis

Divinyl sebacate has a density of 1.0±0.1 g/cm^3, a boiling point of 329.4±25.0 °C at 760 mmHg, and a flash point of 154.3±21.6 °C . It has a polar surface area of 53 Å^2 and a molar volume of 256.8±3.0 cm^3 .科学研究应用

可交联聚酯合成: 癸二酸二乙烯酯已用于酶促合成中,以创建可交联聚酯,可用于制造透明薄膜。这些聚酯使用癸二酸二乙烯酯和甘油与南极假丝酵母脂肪酶作为催化剂制成,其侧链中具有不饱和基团,并且可以通过萘酸钴催化剂或热处理进行硬化 (Tsujimoto, Uyama, & Kobayashi, 2001)。

区域选择性聚合: 癸二酸二乙烯酯参与脂肪酶催化的区域选择性聚合过程,特别是与三醇,以生产具有特定微结构的聚合物。这种方法允许控制聚合物的结构,这对于某些应用至关重要 (Uyama, Inada, & Kobayashi, 2001)。

丁腈橡胶增塑剂: 它已被用于创建癸二酸二乙烯基砜-桐油酸加合物作为丁腈橡胶的增塑剂,提供了有效的增塑并满足了低温柔韧性的工业要求 (Placek, Pastor, Hughes, & Bickford, 1961)。

生物医学应用: 癸二酸二乙烯酯是合成聚(甘油癸二酸酯)(PGS)等可生物降解聚合物的组分,由于其生物相容性和生物降解性,在生物医学领域有广泛的应用。PGS 用于软组织替代、药物输送和作为组织粘合剂 (Rai, Tallawi, Grigore, & Boccaccini, 2012)。

塑料材料中的光稳定剂: Tinuvin 770,一种衍生自癸二酸二乙烯酯的化合物,用作塑料中的光稳定剂。当从塑料中渗入环境或食物来源时,它已被研究其潜在的健康影响 (Sótonyi, Keller, Járay, Nemes, Benkő, Kovács, Tolokán, & Rajs, 2001)。

未来方向

Divinyl sebacate has potential applications in the synthesis of hyperbranched polyesters for pharmaceutical and biomedical applications . The production of glycerol-derived macromers able to undergo further reactions/chemical modifications for customization as functional systems and building blocks for polymer synthesis is a promising area of research .

属性

IUPAC Name |

bis(ethenyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQUIOWVSPIVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)CCCCCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465165 | |

| Record name | DIVINYL SEBACATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Divinyl sebacate | |

CAS RN |

10355-50-7 | |

| Record name | DIVINYL SEBACATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)

![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)

![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)